Comprehensive Synthesis and Characterization of Bis(dibutyldithiocarbamato-S,S')copper(II)
Comprehensive Synthesis and Characterization of Bis(dibutyldithiocarbamato-S,S')copper(II)
Executive Summary
Bis(N,N-dibutyldithiocarbamato)copper(II), commonly denoted as Cu(S₂CNBu₂)₂ or Cu(DBDC)₂, is a highly versatile coordination complex[1]. Characterized by its d9 paramagnetic copper center and highly lipophilic dibutyl substituents, this compound serves as a critical bridge between materials science and pharmacology. In advanced materials engineering, it acts as an optimal single-source precursor (SSP) for the chemical vapor deposition of phase-pure copper sulfide (CuS) nanoparticles[2]. In drug development, its unique redox properties and structural homology to other bioactive dithiocarbamates enable it to modulate intracellular signaling pathways, such as p38 MAPK activation[3]. This whitepaper provides a rigorous, self-validating framework for the synthesis, physicochemical characterization, and application of Cu(S₂CNBu₂)₂.
Mechanistic Rationale & Chemical Properties
The rational design of Cu(S₂CNBu₂)₂ relies on the interplay between the transition metal center and the organic ligand:
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Ligand Design (Causality of the Dibutyl Group): The selection of the dibutyl derivative over the more common dimethyl or diethyl analogs is a deliberate choice. The extended aliphatic chains significantly increase the complex's lipophilicity. In biological contexts, this facilitates passive diffusion across phospholipid bilayers[3]. In materials science, the longer chains enhance solubility in non-polar organic solvents and lower the volatilization/decomposition temperature, making it a superior precursor for Metal-Organic Chemical Vapor Deposition (MOCVD)[2].
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Electronic Structure: The Cu(II) center is a d9 system, adopting a distorted square planar geometry in the monomeric state. This configuration leaves a single unpaired electron, rendering the complex paramagnetic (typically 1.6–1.9 Bohr Magnetons) and highly responsive to Electron Paramagnetic Resonance (EPR) spectroscopy[4]. Furthermore, the complex exhibits a highly allowed equatorial ligand-to-metal charge transfer (LMCT) transition, resulting in a deep brown coloration that serves as an immediate visual indicator of successful coordination[2].
Synthesis Methodology
The synthesis of Cu(S₂CNBu₂)₂ operates via a thermodynamically driven nucleophilic addition of the dithiocarbamate ligand to the Cu(II) metal center. The protocol below is designed as a self-validating system; the immediate formation of a specific chromophore provides real-time feedback on reaction success.
Figure 1: Step-by-step synthesis workflow of bis(dibutyldithiocarbamato-S,S')copper(II).
Step-by-Step Protocol
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Precursor Preparation: Dissolve 10.0 mmol of Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 50 mL of deionized water. In a separate flask, dissolve 20.0 mmol of Sodium N,N-dibutyldithiocarbamate (NaS₂CNBu₂) in 50 mL of deionized water.
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Causality: The strict 1:2 stoichiometric ratio is critical to prevent the formation of mixed-ligand or incomplete coordination species.
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Complexation Reaction: Under vigorous magnetic stirring at room temperature (20–25°C), add the ligand solution dropwise to the copper solution over 15 minutes.
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Causality: Dropwise addition prevents localized depletion of the ligand, ensuring the thermodynamically favored bis-chelated complex forms uniformly.
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Self-Validation: The reaction is visually validated by the immediate precipitation of a dark brown solid. This occurs because the extreme hydrophobicity of the newly formed dibutyl chains forces the complex out of the aqueous phase[2].
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Isolation and Purification: Collect the precipitate via vacuum filtration. Wash the filter cake sequentially with 3 × 30 mL of deionized water, followed by 2 × 20 mL of cold ethanol.
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Causality: Water washes remove the highly soluble Na₂SO₄ byproduct and any unreacted Cu²⁺ ions. Cold ethanol removes trace organic impurities (such as thiuram disulfides formed via trace oxidation) without dissolving the target complex.
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Drying: Dry the purified solid under vacuum at 60°C for 12 hours to afford Cu(S₂CNBu₂)₂ as a dark brown powder (Typical yield: >90%).
Physicochemical Characterization
To ensure batch-to-batch reproducibility and structural integrity, the synthesized complex must be evaluated against standard analytical benchmarks.
Quantitative Data Summary
| Analytical Technique | Target Parameter | Expected Value / Observation | Mechanistic Significance |
| UV-Vis Spectroscopy | LMCT Band | λmax≈435 nm ( ϵ≈13,000 ) | Confirms solvent-independent equatorial ligand-to-metal charge transfer[2]. |
| FTIR Spectroscopy | ν (C-N) stretch | 1480 – 1520 cm −1 | Indicates partial double bond character (thioureide band) due to electron delocalization. |
| FTIR Spectroscopy | ν (C-S) stretch | 980 – 1020 cm −1 | Confirms symmetric bidentate coordination of the dithio-ligand to the Cu(II) center. |
| EPR Spectroscopy | Magnetic Susceptibility | 1.6 – 1.9 BM | Validates the d9 paramagnetic state (single unpaired electron)[4]. |
| Elemental Analysis | C, H, N, S content | C: 45.7%, H: 7.7%, N: 5.9% | Confirms the empirical formula C₁₈H₃₆CuN₂S₄ (MW: 472.31 g/mol )[1]. |
Characterization Workflows
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UV-Vis Spectroscopy: Dissolve 1.0 mg of the complex in 10 mL of chloroform (CHCl₃). Scan from 300 nm to 800 nm. The presence of an intense peak at ~435 nm self-validates the intact CuS₄ coordination sphere[2].
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FTIR Spectroscopy: Prepare a KBr pellet containing 1% (w/w) of the complex. The shift of the ν (C-N) band to a higher frequency compared to the free amine confirms the "thioureide" electron delocalization from the nitrogen lone pair into the dithio-metal ring.
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EPR Spectroscopy: Record the X-band EPR spectrum in a non-coordinating solvent (e.g., heptane) at 77 K. The resulting anisotropic spectrum will display hyperfine splitting characteristic of the nuclear spin of copper ( I=3/2 ), confirming the monomeric d9 electronic state[4].
Advanced Applications: Biological and Material Pathways
The utility of Cu(S₂CNBu₂)₂ branches into two highly specialized fields, driven by its unique physicochemical properties.
Figure 2: Dual-pathway applications of Cu(S2CNBu2)2 in biological signaling and materials science.
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Materials Science (Nanoparticle Synthesis): As a single-source precursor, Cu(S₂CNBu₂)₂ eliminates the need for highly toxic H₂S gas in semiconductor manufacturing. Upon thermal decomposition (typically between 250°C and 350°C), the C-S bonds cleave, yielding phase-pure copper sulfide (CuS) nanoparticles[2]. The dibutyl chains act as an internal capping agent during the initial nucleation phase, preventing immediate agglomeration.
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Biological Activity (Signaling Modulation): Copper dithiocarbamates are potent biological modulators. The high lipophilicity of the dibutyl groups allows the complex to act as an ionophore, transporting Cu(II) directly into the cytosol. Once internalized, homologous Cu(II) dithiocarbamates have been shown to activate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. This kinase cascade ultimately induces the expression of syndecan-4, a transmembrane heparan sulfate proteoglycan critical for regulating the blood coagulation-fibrinolytic system and extracellular matrix assembly[3]. Furthermore, the redox-active copper center can undergo cycling, influencing intracellular reactive oxygen species (ROS) levels and acting as a potent inhibitor in specific oncological pathways[5].
References
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Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond Source: MDPI (Inorganics) URL:[Link]
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Copper(II) Bis(diethyldithiocarbamate) Induces the Expression of Syndecan-4, a Transmembrane Heparan Sulfate Proteoglycan, via p38 MAPK Activation in Vascular Endothelial Cells Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. CAS # 13927-71-4, Bis(N,N-dibutyldithiocarbamato)copper, Bis(dibutyldithiocarbamato)copper, Copper bis(dibutyldithiocarbamate), Copper dibutyldithiocarbamate, Copper(2+) dibutyldithiocarbamate, NSC 22318 - chemBlink [chemblink.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper(II) Bis(diethyldithiocarbamate) Induces the Expression of Syndecan-4, a Transmembrane Heparan Sulfate Proteoglycan, via p38 MAPK Activation in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bis(dibutyldithiocarbamato-S,S')(morpholine-N4,O1)zinc|CAS 93981-66-9 [benchchem.com]
